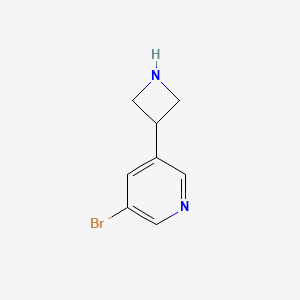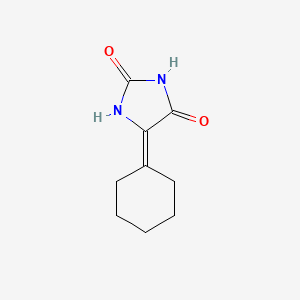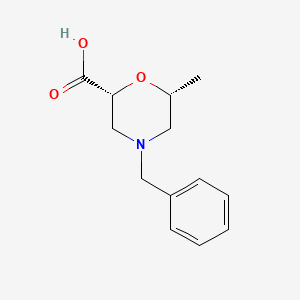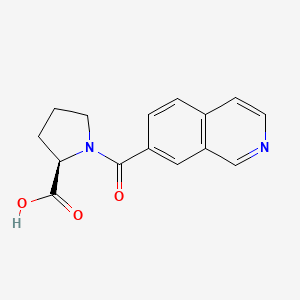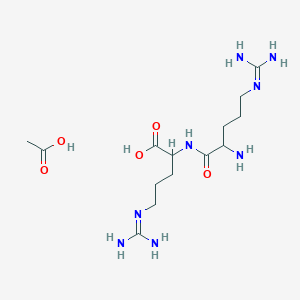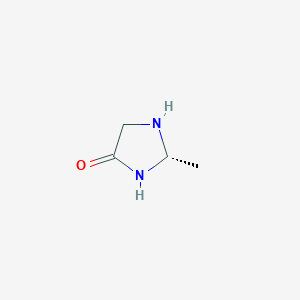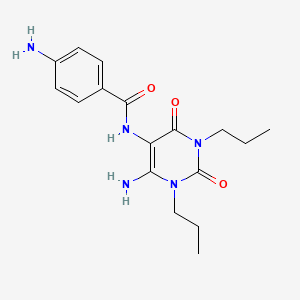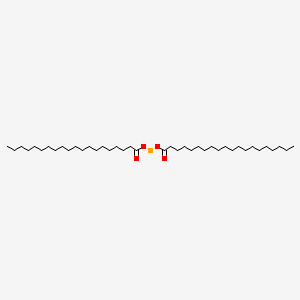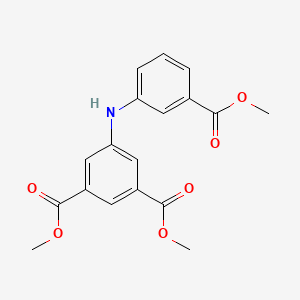![molecular formula C10H17N3O B12937766 1-[2-(Pentylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-15-3](/img/structure/B12937766.png)
1-[2-(Pentylamino)-1H-imidazol-5-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Pentylamino)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Pentylamino)-1H-imidazol-4-yl)ethanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Pentylamino Group: The pentylamino group can be introduced via nucleophilic substitution reactions. For instance, the imidazole ring can be reacted with pentylamine under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Pentylamino)-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions may result in the replacement of the pentylamino group with other functional groups.
Scientific Research Applications
1-(2-(Pentylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: The compound’s imidazole ring structure makes it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Imidazole derivatives are known for their antimicrobial and antifungal properties. This compound may be explored for its potential therapeutic applications.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-(Pentylamino)-1H-imidazol-4-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The pentylamino group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2-(Methylamino)-1H-imidazol-4-yl)ethanone: This compound has a methylamino group instead of a pentylamino group, which may affect its chemical reactivity and biological activity.
1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone: The presence of an ethylamino group may result in different physical and chemical properties compared to the pentylamino derivative.
1-(2-(Propylamino)-1H-imidazol-4-yl)ethanone: The propylamino group may influence the compound’s solubility and interaction with biological targets.
Uniqueness: 1-(2-(Pentylamino)-1H-imidazol-4-yl)ethanone is unique due to the presence of the pentylamino group, which can impart distinct chemical and biological properties. The length of the pentyl chain may affect the compound’s hydrophobicity, solubility, and ability to interact with various molecular targets.
Properties
CAS No. |
88723-15-3 |
|---|---|
Molecular Formula |
C10H17N3O |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-[2-(pentylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C10H17N3O/c1-3-4-5-6-11-10-12-7-9(13-10)8(2)14/h7H,3-6H2,1-2H3,(H2,11,12,13) |
InChI Key |
PUJGSZYOYCVZJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NC=C(N1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12937685.png)
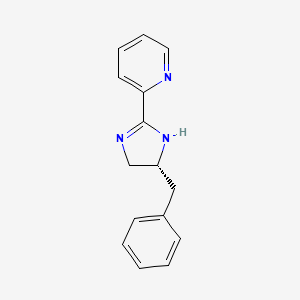
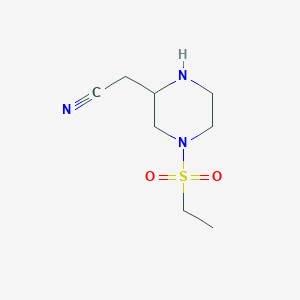
![2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one](/img/structure/B12937695.png)
![6,6-Difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12937699.png)
